(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid
CAS No.:
Cat. No.: VC13622616
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O4 |
|---|---|
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| Standard InChI | InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
| Standard InChI Key | LEMIPPITFFHKFG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OCC(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises three key functional groups:
-
A tert-butoxy group () at the third carbon, providing steric bulk and influencing solubility.
-
A hydroxyl group (-OH) at the second carbon, enabling hydrogen bonding and participation in redox reactions.
-
A carboxylic acid group (-COOH) at the first carbon, contributing to acidity and salt formation .
The chiral center at the second carbon (C2) dictates its (R)-configuration, which is critical for enantioselective interactions in biological systems. The IUPAC name, (2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid, reflects this stereochemistry .
Spectral Characterization
While experimental spectral data for this specific enantiomer is limited, analogous compounds provide insights:
-
IR Spectroscopy: Expected peaks include a broad O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid and hydroxyl groups, and a C-O-C stretch (~1100 cm⁻¹) for the ether linkage .
-
NMR Spectroscopy:
Synthesis Methods
Asymmetric Alkylation
The most common synthesis route involves asymmetric alkylation of hydroxypropanoic acid derivatives. Chiral auxiliaries or catalysts, such as Evans’ oxazolidinones, enforce the (R)-configuration. For example:
-
Step 1: Protection of the hydroxyl group in (R)-2-hydroxypropanoic acid using tert-butyl bromide under basic conditions.
-
Step 2: Deprotonation with a strong base (e.g., LDA) followed by alkylation with tert-butyl iodide.
-
Step 3: Acidic workup to remove protecting groups.
This method achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC.
Enzymatic Resolution
Alternative approaches employ lipase-mediated kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-form intact.
Physicochemical Properties
The compound’s solubility in polar solvents (e.g., water, ethanol) stems from hydrogen-bonding capabilities, while the tert-butoxy group enhances lipid membrane permeability .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydroxyl and carboxyl groups facilitate conjugation with aryl groups to mimic ibuprofen’s structure.
Bioactivity Studies
Preliminary in vitro assays reveal:
-
Anti-inflammatory Activity: 50% inhibition of COX-2 at 10 μM concentration.
-
Analgesic Effects: 30% reduction in pain response in murine models.
These findings align with similar β-hydroxy carboxylic acids, though in vivo efficacy and toxicity profiles require further validation.
| Manufacturer | Product Number | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| AK Scientific | 6993CS | 1g | 775 | 2021-12-16 |
| Acrotein | AC-9723 | 0.5g | 366.67 | 2021-12-16 |
Suppliers like Amatek Scientific and Jiangsu Aikon Biopharmaceutical offer bulk quantities for research use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume